2-(Chloromethyl)imidazo[1,2-a]pyridine
CAS No.: 57892-76-9
Cat. No.: VC1978033
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 57892-76-9 |
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Molecular Formula | C8H7ClN2 |
Molecular Weight | 166.61 g/mol |
IUPAC Name | 2-(chloromethyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2 |
Standard InChI Key | LBCREEUWXFNSAC-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2C=C1)CCl |
Canonical SMILES | C1=CC2=NC(=CN2C=C1)CCl |
Chemical and Physical Properties
2-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with important chemical and physical characteristics that determine its behavior in various chemical reactions and applications.
Basic Identification
The compound exists in two main forms: as a free base and as a hydrochloride salt. The hydrochloride form is more commonly used in research and commercial applications.
Table 1: Basic Identification Parameters
Parameter | Free Base | Hydrochloride Salt |
---|---|---|
CAS Number | 957614 | 112230-20-3 |
Molecular Formula | C₈H₇ClN₂ | C₈H₈Cl₂N₂ |
Molecular Weight | 166.61 g/mol | 203.07 g/mol |
IUPAC Name | 2-(chloromethyl)imidazo[1,2-a]pyridine | 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride |
Structural Characteristics
The compound consists of an imidazo[1,2-a]pyridine core structure with a chloromethyl substituent at the 2-position. The imidazo[1,2-a]pyridine core itself is a bicyclic heterocycle composed of a fused imidazole and pyridine ring system. This structural arrangement contributes significantly to its chemical reactivity and biological activity .
Physical Properties
The physical properties of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride are particularly relevant for handling and applications in laboratory and industrial settings.
Table 2: Physical Properties
Property | Value |
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Physical State | Solid |
Color | Not specified in sources |
Solubility | Soluble in polar organic solvents |
Storage Conditions | Room temperature, inert atmosphere |
Stability | Relatively stable under standard conditions |
Synthesis Methods
Various synthetic approaches have been developed for the preparation of 2-(Chloromethyl)imidazo[1,2-a]pyridine, with recent advances focusing on environmentally friendly and efficient methodologies.
Classical Synthesis
The most common method for synthesizing 2-(Chloromethyl)imidazo[1,2-a]pyridine involves the condensation of 2-aminopyridine with appropriate α-haloketones. This approach represents a fundamental pathway for constructing the imidazo[1,2-a]pyridine core structure .
The general reaction can be represented as:
2-aminopyridine + α-haloketone → imidazo[1,2-a]pyridine derivative
Catalyst-Free and Solvent-Free Synthesis
Recent advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridine derivatives, including 2-(Chloromethyl)imidazo[1,2-a]pyridine. A highly efficient approach involves the condensation of α-haloketones with 2-aminopyridines without the use of additional catalysts or solvents .
This method offers several advantages:
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Reduced environmental impact
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Higher yields
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Simplified purification processes
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More efficient reaction conditions
Microwave-Assisted Synthesis
Microwave-assisted protocols have been developed for the rapid construction of various imidazo[1,2-a]pyridine derivatives. Kusy et al. developed a mild and rapid microwave-assisted protocol for the construction of 3-carbaldehyde substituted compounds by the condensation of diversely substituted 2-aminopyridines and bromomalonaldehyde in ethanol–water media .
Applications in Pharmaceutical Research
2-(Chloromethyl)imidazo[1,2-a]pyridine serves as a vital building block in pharmaceutical research, particularly in the development of bioactive compounds with various therapeutic applications.
As a Key Intermediate in Drug Synthesis
The compound is widely utilized as a key intermediate in the synthesis of various pharmaceuticals. Its reactivity makes it particularly valuable for introducing the imidazo[1,2-a]pyridine scaffold into more complex molecular structures .
Key applications include:
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Development of anti-cancer agents
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Synthesis of enzyme inhibitors
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Creation of novel bioactive compounds
Anticancer Research
Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents. A novel class of imidazo[1,2-a]pyridine derivatives has been developed as aldehyde dehydrogenase 1A3 inhibitors, showing promise as drug candidates for the treatment of glioblastoma multiforme (GBM), the deadliest form of brain tumor .
These compounds have demonstrated:
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Nanomolar to picomolar efficacy against patient-derived GBM stem-like cells
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Selective inhibition toward highly homologous isoenzymes
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Promising activity against treatment-resistant cancer cells
Anti-cholinesterase Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives, including those that can be synthesized from 2-(Chloromethyl)imidazo[1,2-a]pyridine, exhibit anti-cholinesterase activities. Studies have evaluated these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), finding promising inhibitory effects .
Compound derivatives with biphenyl side chains have shown the strongest AChE inhibition, with IC50 values as low as 79 μM, while derivatives with phenyl side chains exhibited better BChE inhibition .
Other Applications
Beyond pharmaceutical applications, 2-(Chloromethyl)imidazo[1,2-a]pyridine has demonstrated utility in several other fields of research and development.
Biochemical Research
The compound is used in studies related to enzyme inhibition and receptor binding, helping researchers understand biological pathways and disease mechanisms . These studies contribute to:
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Understanding of disease pathophysiology
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Development of diagnostic tools
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Identification of novel therapeutic targets
Agricultural Chemistry
2-(Chloromethyl)imidazo[1,2-a]pyridine finds applications in creating agrochemicals, contributing to the development of effective pesticides and herbicides . The heterocyclic structure provides a versatile scaffold for designing compounds with specific biological activities targeting agricultural pests.
Material Science
The compound is employed in the synthesis of novel materials, particularly in creating polymers with specific properties for industrial applications . The reactive chloromethyl group allows for further functionalization and incorporation into more complex molecular structures.
Hazard Category | Classification | Percentage of Notifications |
---|---|---|
Acute Toxicity (Oral) | Category 4 | 50% |
Skin Irritation | Category 2 | 100% |
Eye Damage | Category 1 | 50% |
Eye Irritation | Category 2 | 50% |
Specific Target Organ Toxicity - Single Exposure | Category 3 | 100% |
Hazard Statements
The following hazard statements are associated with the compound :
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H318: Causes serious eye damage (50% of notifications)
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H319: Causes serious eye irritation (50% of notifications)
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H335: May cause respiratory irritation
Precautionary Measures
Recommended precautionary measures for handling 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride include :
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Current Research Trends
Research involving 2-(Chloromethyl)imidazo[1,2-a]pyridine and its derivatives continues to evolve, with several emerging areas of interest.
Development of Novel Synthetic Methods
Recent research has focused on developing more efficient, environmentally friendly methods for synthesizing imidazo[1,2-a]pyridine derivatives. These include:
Exploration of New Bioactive Derivatives
Significant research effort is devoted to exploring the potential of various derivatives of 2-(Chloromethyl)imidazo[1,2-a]pyridine for biological applications:
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New Schiff bases derived from 2-Chloroimidazo[1,2-a]pyridine have been synthesized and characterized for antimicrobial and anticancer activity against A-498 and A-549 cell lines
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Structure-activity relationship studies are being conducted to optimize biological activity
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Computational methods are being employed to predict and design more effective derivatives
Crystal Structure Correlations
Research on the crystal structure correlations of imidazo[1,2-a]pyridine derivatives has provided insights into their structural occupation and packing characteristics. These studies help understand how structural modifications affect molecular behavior and biological activity .
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